(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
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Overview
Description
“(9H-Fluoren-9-yl)methyl hydrazinecarboxylate” is a reagent used for the sensitive fluorogenic derivatization of carbohydrates .
Synthesis Analysis
The specific synthesis process for this compound is not provided in the available resources .Molecular Structure Analysis
Detailed molecular structure analysis is not available in the current resources .Chemical Reactions Analysis
This compound is used as a reagent in the derivatization of carbohydrates, indicating its role in chemical reactions .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not provided in the available resources .Scientific Research Applications
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, are significant in the realm of biocatalysis. Their role as microbial inhibitors is crucial, given their routine use as food preservatives due to their potency. This review elucidates the impact of saturated, straight-chain carboxylic acids on E. coli and S. cerevisiae, aiming at metabolic engineering strategies to bolster microbial resilience against such inhibitors. The focus is on the detrimental effects on the cell membrane and the microbial internal pH, proposing avenues for increased tolerance through alterations in cell membrane properties and the availability of appropriate exporters (Jarboe, Royce, & Liu, 2013).
Biorenewable Chemicals and Drug Synthesis
Levulinic acid (LEV), akin to (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, is a biomass-derived key building block chemical. Its capacity for drug synthesis is highlighted, underscoring its role in cancer treatment and medical materials. The versatility due to its carbonyl and carboxyl functional groups facilitates the synthesis of a variety of value-added chemicals, exemplifying a sustainable approach to drug synthesis (Zhang et al., 2021).
Antioxidant, Microbiological, and Cytotoxic Activity
Exploring the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including analogs of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, reveals their biological activity. The study organizes compounds based on the number of hydroxyl groups and conjugated bonds, establishing a correlation between structure and bioactivity. This knowledge assists in understanding the antioxidative and antimicrobial properties and the potential for cancer treatment applications (Godlewska-Żyłkiewicz et al., 2020).
Novel Carboxylic Acid Bioisosteres
In medicinal chemistry, the carboxylic acid functional group plays a pivotal role, including compounds like (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid. This review delves into novel carboxylic acid bioisosteres, focusing on their application in enhancing bioactivity, selectivity, or physiochemical properties. It underscores the ongoing interest and creativity in developing carboxylic acid substitutes to overcome challenges in drug design, pointing towards innovative solutions in modern therapeutics (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZCDISGRVJCA-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid | |
CAS RN |
136552-06-2 |
Source
|
Record name | (S)-N-Fmoc-azetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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